molecular formula C19H27NO5S B2823123 (tetrahydro-2H-pyran-2-yl)methyl 4-(benzylsulfonyl)piperidine-1-carboxylate CAS No. 2034227-03-5

(tetrahydro-2H-pyran-2-yl)methyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Cat. No. B2823123
CAS RN: 2034227-03-5
M. Wt: 381.49
InChI Key: NWLSFENWUULSBT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes a tetrahydropyran ring, a piperidine ring, a carboxylate group, and a benzylsulfonyl group . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Piperidine is a common structural subunit in many drug targets . The carboxylate group is a common functional group in organic chemistry, and benzylsulfonyl is a type of sulfonyl group attached to a benzyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrahydropyran derivatives can be synthesized via a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans . This process involves a cyclopropylcarbinyl cation rearrangement as the key step, leading to the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and ring structures . The tetrahydropyran ring and the piperidine ring would contribute significantly to the three-dimensional structure of the molecule .

Scientific Research Applications

Synthesis and Reactivity

  • Functionalized 4H-Pyrano[3,2-c]pyridines Synthesis : The synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone under catalytic conditions has been explored. This synthesis pathway highlights the potential reactivity of tetrahydropyran derivatives in forming complex heterocyclic compounds, which are valuable in medicinal chemistry and drug design (Mekheimer, Mohamed, & Sadek, 1997).

  • Michael Addition of Active Methylene Compounds : A study detailed the Michael addition of active methylene compounds to (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones, leading to the synthesis of a series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans. This research demonstrates the versatility of piperidine as a catalyst in facilitating nucleophilic addition reactions, which is relevant for the modification and synthesis of complex organic molecules (Bakhouch et al., 2015).

Medicinal Chemistry Applications

  • Adhesion Molecule Inhibitors : Piperidine carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against adhesion molecules, such as ICAM-1. These compounds demonstrate the potential therapeutic applications of piperidine derivatives in treating inflammatory diseases by modulating cell adhesion mechanisms (Kaneko et al., 2004).

  • Antimicrobial Activity of New Heterocycles : Research into the synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole demonstrates the potential of sulfonyl and piperidine derivatives in developing new antimicrobial agents. These studies underline the importance of structural diversity in discovering compounds with significant biological activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

properties

IUPAC Name

oxan-2-ylmethyl 4-benzylsulfonylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5S/c21-19(25-14-17-8-4-5-13-24-17)20-11-9-18(10-12-20)26(22,23)15-16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLSFENWUULSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(tetrahydro-2H-pyran-2-yl)methyl 4-(benzylsulfonyl)piperidine-1-carboxylate

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